Beta-amyloid peptide (1-40) is produced from the amyloid precursor protein, which is encoded by a gene located on chromosome 21. The peptide consists of an extracellular N-terminal domain, a hydrophobic transmembrane region, and a short C-terminal segment. It is classified as a neuropeptide and is part of a larger family of amyloid beta peptides that also includes beta-amyloid peptide (1-42), which is known for its greater aggregation propensity and toxicity compared to beta-amyloid peptide (1-40) .
The synthesis of beta-amyloid peptide (1-40) can be accomplished using solid-phase peptide synthesis techniques. A common approach involves the use of 9-fluorenylmethyloxycarbonyl chemistry for the sequential addition of amino acids to a resin support. The process typically includes:
This method allows for high yields and purity, essential for subsequent biological studies.
Beta-amyloid peptide (1-40) has been characterized using various spectroscopic techniques, including nuclear magnetic resonance spectroscopy. The structure reveals that the C-terminal region adopts an alpha-helical conformation between residues 15 and 36, while the N-terminal region remains largely unstructured .
The molecular weight of beta-amyloid peptide (1-40) is approximately 4330 Da, with specific mass spectrometry data confirming its identity .
Beta-amyloid peptide (1-40) undergoes various chemical reactions that contribute to its aggregation behavior. In aqueous environments, it can form oligomers through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These oligomers can further aggregate into fibrils, a process that has been extensively studied due to its implications in Alzheimer's disease pathology.
Key reactions include:
The mechanism by which beta-amyloid peptide (1-40) contributes to neurotoxicity involves several processes:
Studies have demonstrated that even low concentrations of aggregated beta-amyloid can impair synaptic plasticity, which is crucial for learning and memory.
Experimental studies indicate that modifications to the peptide's structure can alter its aggregation kinetics significantly, providing insights into potential therapeutic interventions .
Beta-amyloid peptide (1-40) serves several important roles in scientific research:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0